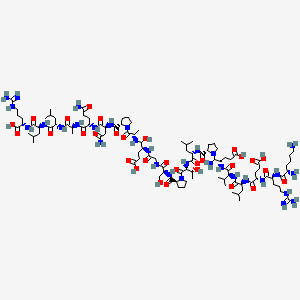
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid is a chemical compound with the CAS Number: 1242336-54-4 . Its IUPAC name is 5-fluoro-3’-methyl [1,1’-biphenyl]-3-carboxylic acid . The molecular weight of this compound is 230.24 .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid is 1S/C14H11FO2/c1-9-3-2-4-10 (5-9)11-6-12 (14 (16)17)8-13 (15)7-11/h2-8H,1H3, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid include its molecular weight, which is 230.24 . Its IUPAC name is 5-fluoro-3’-methyl [1,1’-biphenyl]-3-carboxylic acid . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of Fluorinated Biphenyls : The synthesis of fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, has been a subject of interest due to their applications in manufacturing non-steroidal anti-inflammatory and analgesic materials. These compounds are key intermediates in the synthesis of drugs like flurbiprofen. The research has led to the development of practical, pilot-scale methods for preparing these fluorinated biphenyls, showcasing the importance of fluorinated compounds in pharmaceutical synthesis (Qiu et al., 2009).
Environmental and Pharmacological Insights
Fluorinated Alternatives to Perfluoroalkyl Substances : The environmental impact and risk assessment of fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs), have been extensively studied. These compounds are used in various industrial applications, leading to concerns about their persistence and potential environmental risks. Research has focused on identifying fluorinated alternatives that are less harmful and assessing their safety for humans and the environment (Wang et al., 2013).
Clinical Applications and Mechanisms
5-Fluorouracil and Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), are crucial in treating various cancers. The literature reviews developments in fluorine chemistry that enhance the precise use of fluorinated pyrimidines for cancer therapy. This includes methods for 5-FU synthesis and insights into how these compounds interact with nucleic acids, affecting cancer cell dynamics. The research underscores the role of fluorinated compounds in advancing personalized medicine and cancer treatment strategies (Gmeiner, 2020).
Safety and Hazards
For safety information and potential hazards associated with 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Mechanism of Action
Target of Action
Carboxylic acid compounds often interact with various enzymes and receptors in the body, influencing their activity .
Mode of Action
Without specific information on “5-Fluoro-3’-methylbiphenyl-3-carboxylic acid”, it’s challenging to detail its mode of action. Generally, carboxylic acids can donate a proton (H+), acting as an acid, or accept a pair of electrons, functioning as a Lewis acid .
Biochemical Pathways
Carboxylic acids participate in numerous biochemical reactions, including the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
Generally, the properties of a compound depend on its structure and the functional groups present .
Action Environment
The action, efficacy, and stability of “5-Fluoro-3’-methylbiphenyl-3-carboxylic acid” can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
3-fluoro-5-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUEHXYANRRFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681843 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242336-54-4 |
Source


|
| Record name | 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)










